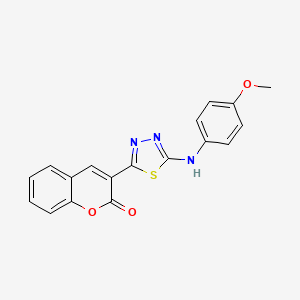

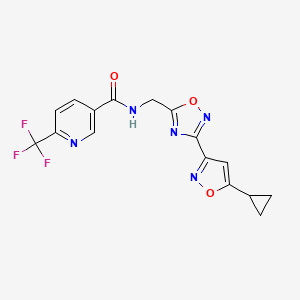

![molecular formula C23H22N4O2 B2572973 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide CAS No. 1112429-12-5](/img/structure/B2572973.png)

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzofuro[3,2-d]pyrimidine . Benzofuro[3,2-d]pyrimidine derivatives are a class of organic compounds that have been studied for their potential applications in various fields .

Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives can be synthesized from aurone-derived α,β-unsaturated imines and activated terminal alkynes . The reaction is mediated by triethylamine and can yield 1,4-dihydrobenzofuro[3,2-b]pyridines . When the nucleophile of triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines can be obtained .Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidine derivatives is characterized by a fused three-ring system . The exact structure of “1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide” would depend on the specific locations of the functional groups on this basic structure.Chemical Reactions Analysis

The chemical reactions involving benzofuro[3,2-d]pyrimidine derivatives can vary depending on the specific compound and conditions. For example, 1,4-dihydrobenzofuro[3,2-b]pyridines can be aromatized in the presence of DBU .Scientific Research Applications

Antimicrobial Activity

The compound F3406-2234 exhibits promising antimicrobial properties. Research has shown that derivatives of 1,3,5-triazine (to which F3406-2234 belongs) possess antimalarial, antimicrobial, anti-cancer, and anti-viral activities . Specifically, F3406-2234 and related compounds have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some of these derivatives exhibit comparable antimicrobial effects to established antibiotics like ampicillin .

Nonlinear Optical (NLO) Properties

F3406-2234 and its structural analogs may have potential as nonlinear optical (NLO) materials. NLO crystals are of interest for technological applications. While many organic NLO crystals lack desirable physical and mechanical properties, the fused benzofuro[3,2-d]pyrimidine core could offer improved characteristics . Further research into the NLO properties of F3406-2234 derivatives could lead to novel materials for optical devices.

Protein Kinase Inhibition (Anticancer Potential)

Fused pyrimidine derivatives, including benzofuro[3,2-d]pyrimidines, have been investigated for their anticancer activity. These compounds act through various mechanisms, including protein kinase inhibition. Protein kinases play essential roles in cell growth, differentiation, migration, and metabolism . F3406-2234 and related molecules may selectively inhibit specific protein kinases, making them potential candidates for developing targeted anticancer therapies.

Neuroprotective Properties

The tricyclic furo[3,2-c]quinoline skeleton, which includes F3406-2234, has been associated with neuroprotective effects . While more research is needed, this property suggests potential applications in neurodegenerative disease research or drug development.

Antiproliferative Activity

Certain benzofuro[3,2-d]pyrimidines, structurally related to F3406-2234, have demonstrated antiproliferative effects against cancer cell lines such as renal UO-31, melanoma UACC-257, and UACC-62 . Investigating F3406-2234’s impact on cell proliferation could provide insights into its broader antitumor potential.

Drug Design and Development

Given its diverse biological activities, F3406-2234 could serve as a scaffold for designing novel compounds. Medicinal chemists can explore modifications to enhance selectivity, improve pharmacokinetics, and optimize therapeutic efficacy. By leveraging the benzofuro[3,2-d]pyrimidine core, researchers may develop new drug candidates for various applications.

Safety And Hazards

The safety and hazards associated with “1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide” are not clear from the available information. It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

properties

IUPAC Name |

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-15-8-10-17(11-9-15)26-23(28)16-5-4-12-27(13-16)22-21-20(24-14-25-22)18-6-2-3-7-19(18)29-21/h2-3,6-11,14,16H,4-5,12-13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHNJOSLTWIQIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

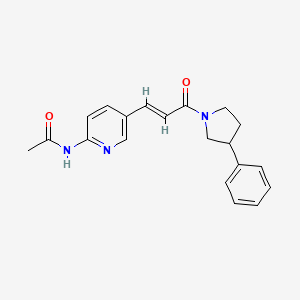

![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)

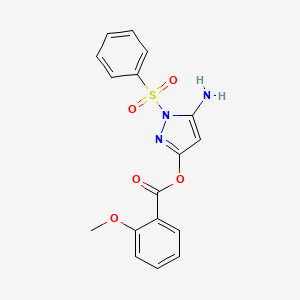

![N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2572894.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2572897.png)

![(E)-ethyl 2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2572898.png)

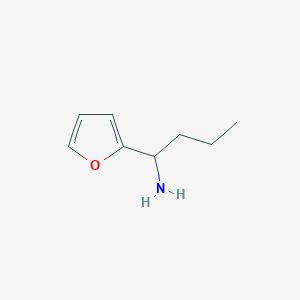

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2572899.png)

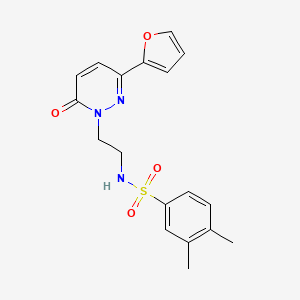

![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2572901.png)

![4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2572903.png)

![1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone](/img/structure/B2572912.png)